molecular formula C9H13ClN2 B13486935 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine

1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine

Cat. No.: B13486935
M. Wt: 184.66 g/mol
InChI Key: YFWWVAITMZXSLX-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine is a substituted pyridine derivative with a cyclopropane-amine moiety. Its molecular formula is C₈H₉ClN₂, and it has a molecular weight of 169 Da . The compound features a 6-chloro-substituted pyridine ring linked to a cyclopropane ring bearing a tertiary amine group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C9H13ClN2/c1-9(2,11)6-7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3

InChI Key

YFWWVAITMZXSLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC(=CC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (Da) Key Properties/Applications Reference
1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine 6-Cl on pyridine; cyclopropane C₈H₉ClN₂ 169 Moderate lipophilicity (LogP 1.48); potential ligand
2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine 6-Cl on pyridine (position 3) C₉H₁₃ClN₂ 184.67 Higher steric bulk; altered receptor binding
1-(2,4-Dichlorophenyl)-2-methylpropan-2-amine Dichlorophenyl substituent C₁₀H₁₃Cl₂N 218.13 Increased lipophilicity; agrochemical uses
1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine Bromo-fluoro substitution C₁₀H₁₃BrFN 246.12 Enhanced halogen bonding; CNS research

Key Observations :

  • Substituent Position : The position of the chlorine atom on the pyridine ring (e.g., 2 vs. 3 in ) significantly alters electronic distribution, affecting binding affinity in receptor-ligand interactions.
  • Halogen Effects : Bromine (as in ) introduces greater steric hindrance and metabolic stability compared to chlorine, while fluorine (e.g., ) enhances electronegativity and bioavailability.
  • Aromatic vs. Heterocyclic Backbones : Compounds with dichlorophenyl groups () exhibit higher lipophilicity (LogP >2.5 inferred) compared to pyridine-based analogs, influencing membrane permeability.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine 1-(2,4-Difluorophenyl)-2-methylpropan-2-amine 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine
LogP 1.48 ~2.3 (estimated) 1.8 (estimated)
Polar Surface Area (Ų) 39 28 (estimated) 35 (estimated)
Hydrogen Bond Donors 1 1 2
Rotatable Bonds 1 2 3

Key Observations :

  • Lipophilicity : Fluorinated phenyl derivatives (e.g., ) exhibit higher LogP values, favoring blood-brain barrier penetration, whereas pyridine-based analogs balance solubility and permeability.

Key Observations :

  • Environmental toxicity is a concern for chlorinated phenyl derivatives .

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